
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C({18})H({21})NO(_{3}). This compound is part of the carbamate family, which are esters of carbamic acid. It is characterized by the presence of both phenylmethoxy and phenylmethyl groups attached to the carbamic acid moiety, with an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester typically involves the reaction of phenylmethanol with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions often require a controlled temperature environment, typically around 0-5°C, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product consistency and purity. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can convert it into amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) and potassium tert-butoxide (KOtBu) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can act as a protecting group for amines in peptide synthesis.
Industry: It is used in the production of polymers and resins, where it imparts specific properties such as flexibility and durability.
Wirkmechanismus
The mechanism by which carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester exerts its effects involves the interaction with specific molecular targets. The ethyl ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors in biological systems. The phenylmethoxy and phenylmethyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.
Carbamic acid, phenyl-, 1-methylethyl ester: This variant has an isopropyl ester group, which affects its reactivity and solubility.
Carbamic acid, phenyl-, ethyl ester: Lacks the phenylmethoxy group, making it less sterically hindered.
Uniqueness
Carbamic acid, (phenylmethoxy)(phenylmethyl)-, ethyl ester is unique due to the presence of both phenylmethoxy and phenylmethyl groups, which provide distinct steric and electronic properties. These groups can influence the compound’s reactivity, making it suitable for specific applications where other carbamates might not be effective.
Eigenschaften
CAS-Nummer |
1867-23-8 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
ethyl N-benzyl-N-phenylmethoxycarbamate |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)21-14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI-Schlüssel |
ZNCMUGOJWKFPBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

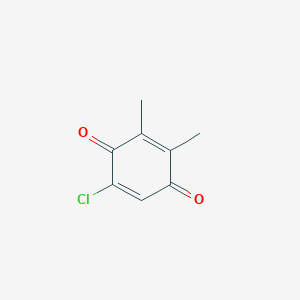
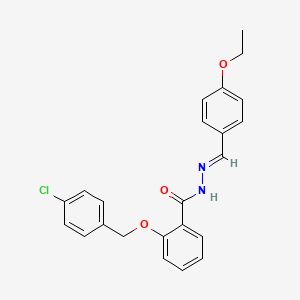
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
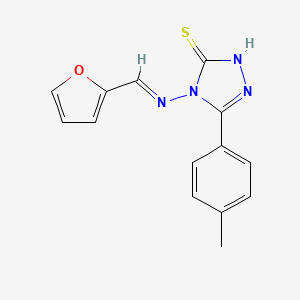
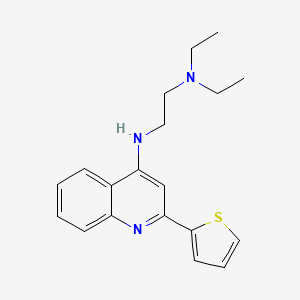
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
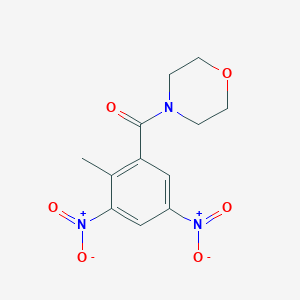
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
